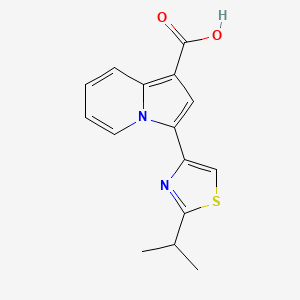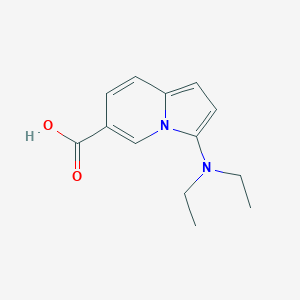![molecular formula C9H15N3O B8109047 3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine](/img/structure/B8109047.png)
3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine is a nitrogen-containing heterocyclic compound. This compound features a fused ring system combining an imidazole ring and a pyrazine ring, making it a part of the imidazopyrazine family. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification processes to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized imidazopyrazine derivatives, while reduction could produce reduced forms with modified functional groups.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating them. For example, it may exhibit kinase inhibitory activity by binding to the active sites of kinases, thereby blocking their function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazopyrazine derivatives, such as:
- 5,6,7,8-Tetrahydroimidazo[1,2-A]pyrazine
- Imidazo[1,2-A]pyrazine derivatives with different substituents
Uniqueness
What sets 3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxymethyl and methyl groups can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .
Propiedades
IUPAC Name |
3-(methoxymethyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-9-11-5-8(6-13-2)12(9)4-3-10-7/h5,7,10H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGGCIGZVMVKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC=C(N2CCN1)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone](/img/structure/B8108968.png)

![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one](/img/structure/B8108993.png)

![4a-((cyclopropylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B8108999.png)
![N-(4-Methoxybenzyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B8109005.png)
![(4R,4aS,8aR)-N,N-dimethyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide](/img/structure/B8109018.png)
![5-Amino-1-phenyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8109021.png)
![((3aS,8aR)-1-(methylsulfonyl)decahydropyrrolo[2,3-d]azepin-3a-yl)(morpholino)methanone](/img/structure/B8109028.png)
![2-(3-Methylbenzyl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B8109051.png)
![(3aS,7R,8aS)-2-ethyloctahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide](/img/structure/B8109062.png)
![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B8109067.png)
![7-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8109071.png)
![2-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8109075.png)
